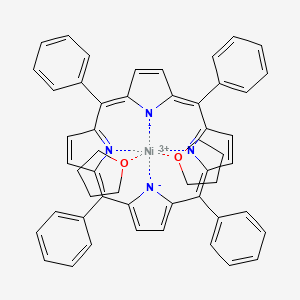
Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel is a coordination complex with the molecular formula C52H44N4NiO2. This compound features a nickel ion coordinated to a tetraphenylporphyrin ligand and two tetrahydrofuran molecules. It is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel typically involves the reaction of nickel(II) salts with tetraphenylporphyrin in the presence of tetrahydrofuran. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction scheme is as follows:
- Dissolve tetraphenylporphyrin in tetrahydrofuran.
- Add a nickel(II) salt, such as nickel(II) acetate or nickel(II) chloride, to the solution.
- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel undergoes various chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states.
Reduction: The nickel center can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the nickel center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include sodium borohydride and hydrazine.
Substitution: Ligand exchange reactions can be carried out using various ligands, such as phosphines or amines, under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may yield nickel(I) or nickel(0) complexes. Substitution reactions result in the formation of new nickel-ligand complexes.
Scientific Research Applications
Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as cross-coupling and hydrogenation reactions.
Biology: Studied for its potential as a model compound for metalloenzymes and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: Utilized in the development of advanced materials, such as sensors and electronic devices.
Mechanism of Action
The mechanism of action of Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where substrates can bind and undergo reactions. The tetraphenylporphyrin ligand provides a stable environment for the nickel center, enhancing its reactivity and selectivity. The tetrahydrofuran molecules help stabilize the complex and improve its solubility in organic solvents.
Comparison with Similar Compounds
Similar Compounds
Nickel(II) tetraphenylporphyrin: Lacks the tetrahydrofuran ligands, resulting in different solubility and reactivity properties.
Bis(pyridine)(tetraphenylporphyrinato)nickel: Contains pyridine ligands instead of tetrahydrofuran, leading to variations in electronic properties and reactivity.
Nickel(II) phthalocyanine: A structurally similar compound with different ligand environment, affecting its electronic and catalytic properties.
Uniqueness
Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel is unique due to the presence of both tetrahydrofuran and tetraphenylporphyrin ligands, which provide a distinct combination of stability, solubility, and reactivity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C52H44N4NiO2+ |
|---|---|
Molecular Weight |
815.6 g/mol |
IUPAC Name |
nickel(3+);oxolane;5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.2C4H8O.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2-4-5-3-1;/h1-28H;2*1-4H2;/q-2;;;+3 |
InChI Key |
YVCYTGDUIAXMFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC1.C1CCOC1.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















